molecular formula C25H34FN B11704769 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine

2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine

Cat. No.: B11704769
M. Wt: 367.5 g/mol
InChI Key: KWJKUVNFDIMEQM-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorine atom, a pentylcyclohexyl group, and a propylpyridine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the fluorine atom and the cyclohexyl group. The final step involves the addition of the propyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems. The reaction conditions are optimized to maximize yield and minimize impurities, often involving high temperatures, specific catalysts, and precise control of reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine involves its interaction with specific molecular targets. The fluorine atom and other functional groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl

Uniqueness

2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the pentylcyclohexyl group provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H34FN

Molecular Weight

367.5 g/mol

IUPAC Name

2-[3-fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine

InChI

InChI=1S/C25H34FN/c1-3-5-6-8-19-9-12-21(13-10-19)23-15-14-22(17-24(23)26)25-16-11-20(7-4-2)18-27-25/h11,14-19,21H,3-10,12-13H2,1-2H3

InChI Key

KWJKUVNFDIMEQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C=C(C=C2)C3=NC=C(C=C3)CCC)F

Origin of Product

United States

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